![molecular formula C19H17FN2O3 B2622217 2-(4-fluorophenyl)-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)acetamide CAS No. 953208-44-1](/img/structure/B2622217.png)
2-(4-fluorophenyl)-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-fluorophenyl)-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)acetamide is a chemical compound that has been extensively researched due to its potential therapeutic properties. This compound is also known as FMI-41 and is classified as an isoxazole-based inhibitor.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)acetamide involves the inhibition of the protein-protein interaction between the bromodomain of BRD4 and acetylated lysine residues. This interaction is essential for the transcriptional activation of various genes involved in the progression of cancer. By inhibiting this interaction, FMI-41 prevents the activation of these genes, leading to the inhibition of cancer cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-fluorophenyl)-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)acetamide have been extensively studied. It has been found to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. FMI-41 has also been found to reduce the expression of various genes involved in the progression of cancer, including c-Myc, Bcl-2, and Cyclin D1.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(4-fluorophenyl)-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)acetamide in lab experiments include its high potency and specificity for the bromodomain of BRD4. However, the limitations of using this compound include its complex synthesis method and the need for high-purity samples for accurate results.
Future Directions
There are several future directions for the research on 2-(4-fluorophenyl)-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)acetamide. One of the directions is to investigate the potential of FMI-41 as a therapeutic agent for various cancers. Another direction is to explore the use of this compound in combination with other drugs to enhance its therapeutic efficacy. Additionally, the development of more efficient synthesis methods for this compound can also be a future direction for research.
Conclusion:
In conclusion, 2-(4-fluorophenyl)-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)acetamide is a compound that has shown promising results in the inhibition of cancer cell growth and induction of apoptosis. Its high potency and specificity for the bromodomain of BRD4 make it a potential therapeutic agent for various cancers. Further research is needed to explore the full potential of this compound and its future applications in cancer treatment.
Synthesis Methods
The synthesis of 2-(4-fluorophenyl)-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)acetamide is a complex process that involves multiple steps. The first step involves the synthesis of 5-(3-methoxyphenyl)isoxazole-3-carboxylic acid, which is then reacted with 4-fluoroaniline to obtain the intermediate product. The final product is obtained by reacting the intermediate product with N-(tert-butoxycarbonyl)-L-valine methyl ester and then deprotecting it with trifluoroacetic acid. The purity of the final product is confirmed using high-performance liquid chromatography.
Scientific Research Applications
2-(4-fluorophenyl)-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)acetamide has been extensively studied for its potential therapeutic applications. It has been found to be a potent inhibitor of the protein-protein interaction between the bromodomain of BRD4 and acetylated lysine residues. This interaction is known to play a crucial role in the progression of various cancers, including leukemia and lymphoma. FMI-41 has been found to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo.
properties
IUPAC Name |
2-(4-fluorophenyl)-N-[[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O3/c1-24-17-4-2-3-14(10-17)18-11-16(22-25-18)12-21-19(23)9-13-5-7-15(20)8-6-13/h2-8,10-11H,9,12H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INWNKWLPAWAUEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=NO2)CNC(=O)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-fluorophenyl)-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.